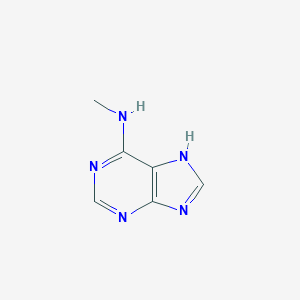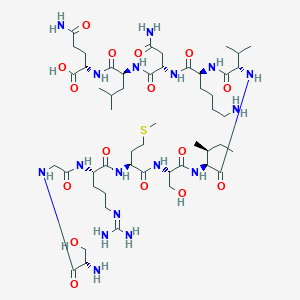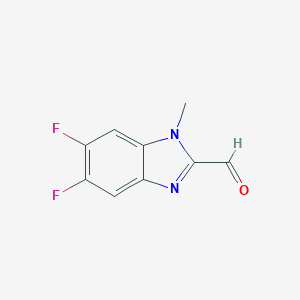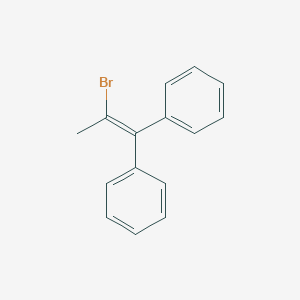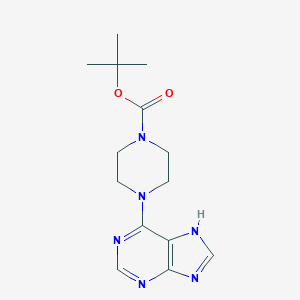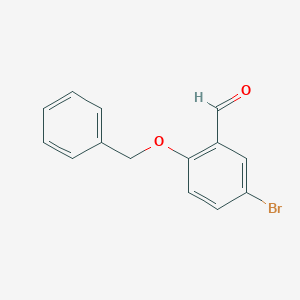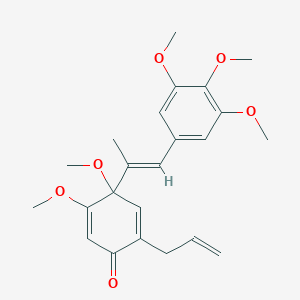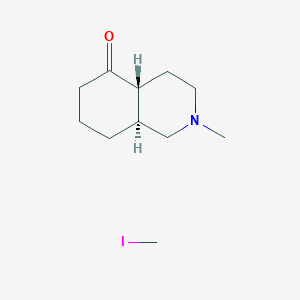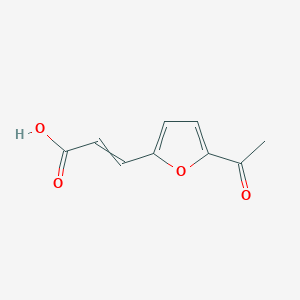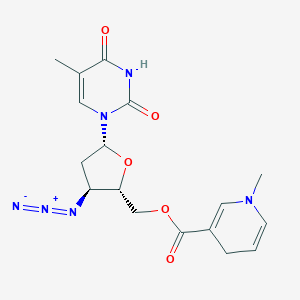
5'-(1,4-Dihydro-1-methyl-3-pyridinylcarbonyl)-3'-azido-3'-deoxythymidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5'-(1,4-Dihydro-1-methyl-3-pyridinylcarbonyl)-3'-azido-3'-deoxythymidine, commonly known as DAPD, is a nucleoside analogue that has been extensively studied for its antiviral properties. It was first synthesized in 1991 and has since been the subject of numerous scientific studies.
Mecanismo De Acción
DAPD is a nucleoside analogue that is incorporated into the viral DNA during replication. Once incorporated, it acts as a chain terminator, preventing further replication of the viral DNA. DAPD also inhibits the reverse transcriptase enzyme by binding to its active site, thereby preventing the enzyme from synthesizing new viral DNA.
Efectos Bioquímicos Y Fisiológicos
DAPD has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for antiviral and anticancer therapy. However, it has been shown to have some cytotoxic effects on normal cells, particularly at high concentrations. In addition, DAPD has been shown to have poor oral bioavailability, which limits its use as an oral medication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DAPD has several advantages for use in laboratory experiments, including its high potency against HIV-1 and HBV, its low toxicity, and its ability to induce apoptosis in cancer cells. However, its poor oral bioavailability and cytotoxic effects on normal cells limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on DAPD, including the development of more efficient synthesis methods, the investigation of its potential use in combination with other antiviral or anticancer drugs, and the exploration of its potential use in other viral or cancer diseases. In addition, further research is needed to better understand the cytotoxic effects of DAPD on normal cells and to develop strategies to mitigate these effects.
Métodos De Síntesis
The synthesis of DAPD involves several steps, starting with the reaction of 3'-deoxythymidine with 1,4-dihydropyridine-3-carboxylic acid. This is followed by the addition of an azido group to the 3' position of the thymidine ring. The final step involves the acylation of the 5' hydroxyl group with the pyridine-3-carbonyl group. The resulting compound is a white crystalline solid with a molecular weight of 316.3 g/mol.
Aplicaciones Científicas De Investigación
DAPD has been extensively studied for its antiviral properties, particularly against HIV-1 and hepatitis B virus (HBV). It has been shown to inhibit viral replication by interfering with the reverse transcriptase enzyme, which is essential for viral replication. In addition, DAPD has been investigated for its potential use in cancer treatment, as it has been shown to induce apoptosis in cancer cells.
Propiedades
Número CAS |
116333-41-6 |
|---|---|
Nombre del producto |
5'-(1,4-Dihydro-1-methyl-3-pyridinylcarbonyl)-3'-azido-3'-deoxythymidine |
Fórmula molecular |
C17H20N6O5 |
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 1-methyl-4H-pyridine-3-carboxylate |
InChI |
InChI=1S/C17H20N6O5/c1-10-7-23(17(26)19-15(10)24)14-6-12(20-21-18)13(28-14)9-27-16(25)11-4-3-5-22(2)8-11/h3,5,7-8,12-14H,4,6,9H2,1-2H3,(H,19,24,26)/t12-,13+,14+/m0/s1 |
Clave InChI |
XUUPZVLCORYPPM-BFHYXJOUSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)C3=CN(C=CC3)C)N=[N+]=[N-] |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C3=CN(C=CC3)C)N=[N+]=[N-] |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C3=CN(C=CC3)C)N=[N+]=[N-] |
Otros números CAS |
116333-41-6 |
Sinónimos |
5'-((1-methyl-1,4-dihydropyridin-3-yl)carbonyl)-3'-azido-3'-deoxythymidine 5'-(1,4-dihydro-1-methyl-3-pyridinylcarbonyl)-3'-azido-3'-deoxythymidine AZT-CDS DPAZT H(2)PyrAZT H2PyrAZT HPAZT ZDV chemical delivery system ZDV-5'-(1,4-dihydrotrigonellinate) ZDV-CDS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





